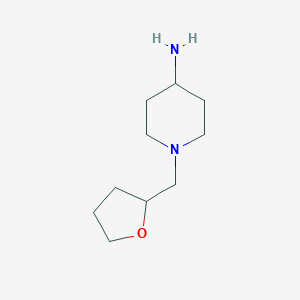

1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYQSHZQUNROJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, embodies this principle by integrating two highly significant heterocyclic systems: the piperidine ring and the tetrahydrofuran (THF) moiety. The piperidine nucleus is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and serve as a versatile scaffold for introducing diverse functionalities.[1] Similarly, the tetrahydrofuran ring is a key structural component in numerous pharmaceuticals, contributing to metabolic stability and specific molecular interactions.[2]

This guide provides an in-depth, technically-focused overview of a robust and efficient synthetic pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically-grounded understanding of this synthesis.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The key disconnection is made at the C-N bond formed between the piperidine nitrogen and the methylene bridge of the tetrahydrofuran group. This bond can be reliably constructed via a reductive amination reaction. To ensure selectivity and prevent undesired side reactions at the primary amine on the 4-position of the piperidine ring, a protecting group strategy is essential. This leads to two readily available key precursors: a protected piperidin-4-amine and tetrahydrofuran-2-carbaldehyde.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway: A Two-Step Approach

The synthesis is efficiently executed in two primary stages: (1) N-alkylation of a protected piperidine precursor via reductive amination, followed by (2) deprotection to yield the final primary amine.

Step 1: Reductive Amination - Synthesis of tert-butyl (1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl)carbamate

Principle and Rationale: Reductive amination is a cornerstone reaction in amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The use of tert-butyl (piperidin-4-yl)carbamate (Boc-piperidin-4-amine) is a critical strategic decision. The Boc (tert-butyloxycarbonyl) group masks the primary amine at the C4 position, preventing it from competing with the secondary amine of the piperidine ring in the alkylation reaction. This ensures that the N-alkylation occurs exclusively at the desired N1 position.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective hydride donor, particularly effective for reducing iminium ions in the presence of aldehydes. Its steric bulk and moderate reactivity minimize the premature reduction of the starting aldehyde, allowing for efficient imine formation prior to reduction.[4]

Caption: Workflow for the reductive amination step.

Quantitative Data Summary for Step 1

| Reagent/Material | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| tert-butyl (piperidin-4-yl)carbamate | 200.28 | 1.0 | 10.0 | 2.00 g |

| Tetrahydrofuran-2-carbaldehyde | 100.12 | 1.1 | 11.0 | 1.10 g (1.08 mL) |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 15.0 | 3.18 g |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| Acetic Acid (optional) | 60.05 | catalytic | ~0.1 | 1-2 drops |

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-4-yl)carbamate (2.00 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) and stir until the solid is fully dissolved.

-

Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.10 g, 11.0 mmol) to the solution. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate imine formation, though the reaction often proceeds without it.

-

Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.

-

Reductant Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure tert-butyl (1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl)carbamate as a clear oil or white solid.

Step 2: Deprotection - Synthesis of this compound

Principle and Rationale: The Boc protecting group is prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[5] The acid-catalyzed deprotection mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to release carbon dioxide and yield the free primary amine.[6]

Trifluoroacetic acid (TFA) in DCM is a common and highly effective reagent system for this transformation.[7] It is volatile and allows for a clean reaction with easy removal of excess reagent and byproducts during workup. An alternative is using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.

Caption: Workflow for the Boc-deprotection step.

Quantitative Data Summary for Step 2

| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| tert-butyl (1-(THF-2-ylmethyl)piperidin-4-yl)carbamate | 284.41 | (Assumed 8.0) | (Assumed 2.28 g) |

| Dichloromethane (DCM) | - | - | 20 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |

| Sodium Hydroxide (NaOH), 2M solution | 40.00 | - | As needed (~pH 12) |

Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve the purified Boc-protected intermediate (e.g., 2.28 g, 8.0 mmol) in dichloromethane (20 mL) in a round-bottom flask with a stir bar.

-

Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (5 mL) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. This will likely result in the TFA salt of the product as a viscous oil.

-

Basification and Extraction: Dissolve the residue in water (20 mL). Cool the solution in an ice bath and carefully add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is >12.

-

Product Isolation: Transfer the basic aqueous solution to a separatory funnel and extract the free amine product with an appropriate organic solvent, such as ethyl acetate or DCM (3 x 30 mL).

-

Drying and Final Product: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow or colorless oil.

Overall Process Summary

The described two-step synthesis provides a reliable and scalable route to the target compound. The strategic use of a Boc protecting group is key to achieving high selectivity in the initial reductive amination, while the straightforward acid-catalyzed deprotection efficiently yields the final product.

Caption: High-level summary of the two-step synthesis.

Conclusion

This guide has detailed a highly efficient and logical synthetic pathway for this compound. By employing a standard yet robust combination of reductive amination and Boc-deprotection, this valuable building block can be prepared in high yield and purity. The principles and protocols described herein are well-established in the field of organic synthesis and provide a solid foundation for researchers in drug discovery and development to access this and structurally related compounds for further investigation.

References

-

Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. National Institutes of Health (NIH). [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Boc deprotection conditions tested. ResearchGate. [Link]

-

Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. [Link]

-

Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a novel heterocyclic amine with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to present a detailed overview of its core physical and chemical properties. The guide outlines predicted physicochemical parameters, proposes a robust synthetic pathway, and details established protocols for its characterization, offering valuable insights for researchers exploring its applications.

Introduction: A Scaffold of Pharmaceutical Interest

The convergence of a piperidine ring and a tetrahydrofuran moiety in this compound presents a compelling scaffold for the design of novel therapeutic agents. The piperidine nucleus is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The tetrahydrofuran ring, a versatile and polar heterocyclic system, can engage in hydrogen bonding and other non-covalent interactions, making it a valuable component for modulating target binding and selectivity. The secondary amine linkage provides a crucial point for further chemical modification, allowing for the exploration of a broad chemical space in structure-activity relationship (SAR) studies.

The structural similarity to compounds with known biological activities suggests that this compound could serve as a key intermediate or a core structural motif for the development of new therapeutics targeting a range of biological targets.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of this compound have been predicted based on the known properties of its constituent fragments and closely related analogs. These predicted values provide a foundational understanding of the molecule's behavior and are summarized in the table below.

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₂₀N₂O | Based on molecular structure |

| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds like Tetrahydrofurfurylamine.[1] |

| Boiling Point | ~250-270 °C at 760 mmHg | Extrapolated from structurally similar N-substituted piperidines. |

| Solubility | Soluble in water and polar organic solvents | The presence of amine and ether functionalities suggests hydrophilicity.[2] |

| pKa | 9.5 - 10.5 (for the piperidine nitrogen) | Typical range for secondary amines in a piperidine ring. |

| LogP | 1.0 - 1.5 | Estimated based on the hydrophilic nature of the molecule. |

Proposed Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to this compound can be achieved through reductive amination, a robust and widely used method for the formation of C-N bonds.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of piperidin-4-amine with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent.

Caption: Proposed synthesis of this compound via reductive amination.

Step-by-Step Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.0-1.2 eq) to the solution at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This in-situ reduction of the imine is a key feature of this efficient one-pot procedure.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the secondary amine on the piperidine ring and the primary amine at the 4-position.

-

N-Alkylation and N-Acylation: The secondary amine can readily undergo alkylation or acylation reactions to introduce a variety of substituents. This provides a straightforward method for library synthesis and SAR exploration.

-

Salt Formation: As a basic compound, it will react with acids to form the corresponding ammonium salts, which may exhibit improved solubility and crystallinity.

-

Oxidation: The secondary amine is susceptible to oxidation, which should be considered during storage and handling.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine and tetrahydrofuran rings. The chemical shifts and coupling patterns will be crucial for structural elucidation.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-N stretching, and C-O-C stretching (for the ether linkage).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification.

Caption: A typical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The piperidine ring can improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate, while the tetrahydrofuran moiety can be involved in crucial binding interactions with the target protein. The secondary amine provides a handle for the attachment of various pharmacophoric groups.

Potential therapeutic areas where this scaffold could be explored include, but are not limited to:

-

Central Nervous System (CNS) Disorders: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive for targeting CNS disorders.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings in their structures.

-

Infectious Diseases: The scaffold could be elaborated to develop novel antibacterial or antiviral agents.

Conclusion

While direct experimental data for this compound is currently limited, this in-depth technical guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and established characterization protocols based on sound chemical principles and data from analogous structures. The unique combination of a piperidine ring and a tetrahydrofuran moiety makes this compound a highly attractive scaffold for medicinal chemists and drug discovery professionals. The insights provided in this guide are intended to facilitate further research and unlock the therapeutic potential of this promising molecule.

References

-

PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. Tetrahydrofurfurylamine. National Center for Biotechnology Information. [Link]

-

Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

Wikipedia. Tetrahydrofurfuryl alcohol. [Link]

-

Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. [Link]

- Google Patents. Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

A Technical Guide to the Synthesis and Characterization of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel or specialized research compound, its constituent motifs—the piperidine-4-amine core and the tetrahydrofuran (THF) moiety—are prevalent in numerous FDA-approved pharmaceuticals.[1] The piperidine scaffold, in particular, is a cornerstone in drug design, offering a rigid, three-dimensional structure that can be strategically functionalized to optimize binding interactions with biological targets.[2][3]

This document outlines a robust and logical approach to the synthesis, purification, and structural characterization of this compound. The proposed synthetic strategy leverages the highly efficient reductive amination pathway. Furthermore, it details the analytical methodologies required to confirm the molecule's identity and purity, ensuring a self-validating system of protocols critical for reproducible research and drug development.

Compound Identification and Physicochemical Properties

The molecular structure of this compound combines two key pharmacophores. The piperidin-4-amine scaffold is a versatile building block in drug discovery, with the secondary amine in the ring and the primary exocyclic amine offering multiple points for chemical modification.[2] The tetrahydrofuran ring provides a polar, flexible side chain that can influence solubility and hydrogen bonding capabilities.

Molecular Structure:

Figure 1. Molecular Structure

Physicochemical Data Summary:

The following table summarizes the computed physicochemical properties for the target compound. These values are essential for predicting the compound's behavior in various biological and chemical systems.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine |

| CAS Number | Not publicly available. Analogous structures include (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine (CAS 416869-66-4)[4][5] and (1-benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 765924-14-9).[6] |

Proposed Synthesis via Reductive Amination

Causality of Method Selection: Reductive amination is the chosen synthetic route due to its high efficiency, operational simplicity, and the wide availability of reagents.[7] This method involves the reaction of a carbonyl compound (tetrahydrofuran-2-carbaldehyde) with an amine (piperidin-4-amine) to form an intermediate imine, which is then reduced in situ to the target amine.[8] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it tolerates a broad range of functional groups and minimizes side reactions.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis, from reactants to the final purified product.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials:

-

Piperidin-4-amine

-

Tetrahydrofuran-2-carbaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in anhydrous DCM, add tetrahydrofuran-2-carbaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm. Allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% MeOH in DCM) to isolate the pure this compound.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The data obtained from these methods provides a comprehensive and self-validating confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure determination.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the tetrahydrofuran ring protons, and the methylene bridge connecting the two rings. The chemical shifts and coupling patterns will confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.[11] The chemical shifts will be indicative of the electronic environment of each carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[12]

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the confirmation of the elemental composition (C₁₀H₂₀N₂O).

-

Tandem MS (MS/MS): Fragmentation analysis can reveal characteristic losses, such as the cleavage of the C-N bond between the piperidine and the THF-methyl group, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: A broad signal in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H stretching: Signals around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretching: A strong absorption around 1050-1150 cm⁻¹ corresponding to the ether linkage in the THF ring.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of conditions, including neurological disorders and cancer.[3][13] The primary amine at the 4-position of the piperidine ring serves as a crucial anchor or vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[14] This scaffold could be utilized in the synthesis of inhibitors for various biological targets, such as kinases or G-protein coupled receptors, by attaching appropriate pharmacophoric groups.[2]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By employing a reliable reductive amination protocol and a thorough suite of analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The structural motifs present in this compound suggest significant potential for its application in medicinal chemistry and drug discovery programs, warranting further investigation into its biological activities.

References

-

Santa Cruz Biotechnology, Inc. (1-Methyl-piperidin-4-yl)-(tetrahydro-furan-2-yl-methyl)-amine | CAS 416869-66-4.

-

BenchChem. Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.

-

BenchChem. The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry.

-

PubChem. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.

-

Guidechem. (1-benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine 765924-14-9.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

-

PubChem. 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine.

-

Gáti, T., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. European Journal of Organic Chemistry.

-

Rong, L., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases.

-

ResearchGate. Applications of piperazine scaffold in drug design.

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

-

Chemical-Suppliers. N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.

-

Enamine. Analogues of Piperidine for Drug Design.

-

ChemicalBook. 416869-66-4((1-METHYL-PIPERIDIN-4-YL)-(TETRAHYDRO-FURAN-2-YL-METHYL)-AMINE) Product Description.

-

Parchem. N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

-

Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

-

Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

-

ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

-

Santa Cruz Biotechnology, Inc. Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine.

-

BenchChem. Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.

-

Semantic Scholar. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

-

Diva-portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions.

-

DTIC. Piperidine Synthesis.

-

PubMed Central. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.

Sources

- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 416869-66-4 CAS MSDS ((1-METHYL-PIPERIDIN-4-YL)-(TETRAHYDRO-FURAN-2-YL-METHYL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Potential pharmacological activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

An In-Depth Technical Guide on the Potential Pharmacological Activity of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel pharmacological activities. This guide focuses on the untapped potential of This compound , a molecule that synergistically combines the biologically significant tetrahydrofuran ring with the versatile piperidine scaffold. While direct pharmacological data for this specific compound is not yet publicly available, this document will extrapolate its potential based on the extensive bioactivity of its constituent chemical moieties. We will explore its structural attributes, hypothesize potential therapeutic applications, and provide a comprehensive roadmap for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet unexplored, chemical entity.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicine. A proven strategy in drug discovery is the combination of known pharmacophores to create new molecular entities with unique biological profiles. This compound is a prime example of such a design. It incorporates two key structural features:

-

The Piperidine Scaffold: A six-membered heterocyclic amine that is a recurring feature in a multitude of pharmaceuticals.[1][2] Its rigid structure and capacity for diverse functionalization make it an attractive core for medicinal chemists, leading to its presence in over 70 FDA-approved drugs.[2] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and analgesic effects.[3]

-

The Tetrahydrofuran Moiety: A five-membered saturated oxygen-containing heterocycle found in numerous natural products and synthetic drugs.[4][5][6][7] This motif can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and is a key component in several FDA-approved drugs like the HIV protease inhibitor Darunavir and the alpha-blocker Terazosin.[8]

The amalgamation of these two privileged structures in this compound suggests a high probability of discovering novel biological activities.

Physicochemical Properties

A preliminary in silico analysis of this compound provides insight into its drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O | PubChem[9] |

| Molecular Weight | 198.31 g/mol | PubChem[9] |

| XLogP3 | 0.8 | PubChem[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |

| Rotatable Bond Count | 3 | PubChem[9] |

These properties suggest good oral bioavailability according to Lipinski's rule of five, making it an attractive candidate for further investigation.

Hypothesized Pharmacological Activities

Based on the known bioactivities of its constituent moieties, we can hypothesize several potential therapeutic applications for this compound.

Anticancer Potential

Both piperidine and tetrahydrofuran derivatives have been extensively explored as anticancer agents.[3][8][10] Piperidin-4-ones, closely related to our molecule of interest, have shown notable anticancer activity.[10] The tetrahydrofuran motif is present in acetogenins, a class of natural products with potent antitumor properties.[7]

Potential Targets:

-

Kinases: Piperidine scaffolds are common in kinase inhibitors.

-

Histone Deacetylases (HDACs): Some piperidine-containing compounds exhibit HDAC inhibitory activity.

-

Tubulin: The piperidine ring can be designed to interact with the colchicine binding site of tubulin.

Central Nervous System (CNS) Activity

The piperidine nucleus is a well-established pharmacophore for CNS-active drugs, including antipsychotics and analgesics.[3] Furthermore, certain piperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[11]

Potential Targets:

-

Sigma Receptors (σ₁ and σ₂): Many piperidine derivatives show high affinity for sigma receptors, which are implicated in various neurological disorders.[12]

-

Dopamine and Serotonin Receptors: The piperidine scaffold is a common feature in ligands for these receptors.

-

NMDA Receptors: As demonstrated by compounds like LY235723, piperidine-based structures can be potent NMDA antagonists.[11]

Antimicrobial and Antiviral Activity

Piperidine and furan-containing compounds have been reported to possess significant antimicrobial and antiviral properties.[13] For instance, novel piperidin-4-yl-aminopyrimidine derivatives have been discovered as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[14] The tetrahydrofuran moiety is also found in natural products with antimicrobial effects.[4]

Potential Targets:

-

Bacterial Cell Wall Synthesis Enzymes: Piperidine-based structures can be designed to inhibit key bacterial enzymes.

-

Viral Enzymes: As seen with HIV reverse transcriptase inhibitors, the piperidine scaffold can be tailored to fit into the active sites of viral enzymes.[14]

Proposed Synthetic Route

The synthesis of this compound can be achieved through a straightforward and efficient reductive amination reaction. This common and reliable method in medicinal chemistry makes the target compound readily accessible for biological screening.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via reductive amination.

Step-by-Step Protocol

-

Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofuran-2-carbaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Rationale for Experimental Choices: Reductive amination is a high-yielding and versatile reaction for the synthesis of secondary and tertiary amines. The use of a mild reducing agent like NaBH(OAc)₃ is advantageous as it is selective for the reduction of the imine in the presence of the aldehyde.

Proposed Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate the potential pharmacological activities of this compound.

In Vitro Screening Cascade Diagram

Caption: A tiered approach for in vitro biological evaluation.

Detailed Experimental Protocols

4.2.1. Primary Screening

-

Anticancer Activity:

-

Protocol: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen to assess broad-spectrum anticancer activity.

-

Rationale: This provides an initial indication of cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines, offering insights into potential selectivity.

-

-

Antimicrobial Activity:

-

Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method according to CLSI guidelines.

-

Rationale: This is a standardized and quantitative method to assess the antimicrobial potency of a compound.

-

-

CNS Activity:

-

Protocol: Perform a broad radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar) to identify potential interactions with a wide range of CNS receptors, ion channels, and transporters.

-

Rationale: This high-throughput screening approach can quickly identify potential CNS targets and off-target liabilities.

-

4.2.2. Secondary Screening

-

Dose-Response and IC₅₀/EC₅₀ Determination:

-

Protocol: For any significant hits from the primary screens, conduct dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

-

Rationale: This quantifies the potency of the compound and is essential for comparing its activity with reference compounds.

-

-

Mechanism of Action (MoA) Studies:

-

Protocol: Depending on the initial findings, specific MoA studies should be initiated. For example, if anticancer activity is observed, kinase profiling assays or cell cycle analysis could be performed. If CNS receptor binding is detected, functional assays (e.g., calcium flux or cAMP assays) should be conducted to determine if the compound is an agonist or antagonist.

-

Rationale: Understanding the MoA is crucial for further development and optimization of a lead compound.

-

-

In Silico Docking:

-

Protocol: Perform molecular docking studies of this compound into the crystal structures of putative targets identified from the screening assays.

-

Rationale: This can provide insights into the binding mode of the compound and help guide future structure-activity relationship (SAR) studies.

-

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for pharmacological activity. Its design, based on the strategic combination of the piperidine and tetrahydrofuran motifs, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined its promising characteristics, hypothesized its potential biological activities, and provided a detailed roadmap for its synthesis and evaluation.

The next steps in the exploration of this compound should involve its synthesis and subjection to the proposed screening cascade. Positive results in any of the primary screens would warrant further investigation into its mechanism of action and the initiation of a lead optimization program to explore its structure-activity relationship. The journey from a molecule of interest to a potential clinical candidate is long and challenging, but for this compound, the first steps on this path appear to be well-justified and promising.

References

-

The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Natural products and bioactive molecules containing tetrahydrofuran moiety. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. Retrieved January 14, 2026, from [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2012). PubMed. Retrieved January 14, 2026, from [Link]

-

NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1991). PubMed. Retrieved January 14, 2026, from [Link]

- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. (2004). Diva-portal.org. Retrieved January 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

4-amino-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine | C11H22N2O | CID 25219599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for synthesizing 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

An In-Depth Technical Guide to the Starting Materials for Synthesizing 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

Introduction

This compound is a heterocyclic compound featuring a piperidine core substituted with a tetrahydrofurfuryl group. This structural motif is of significant interest to researchers and drug development professionals, as the combination of the basic piperidine nitrogen and the ether-containing side chain can impart desirable physicochemical properties for modulating biological targets. This guide provides a detailed examination of the principal synthetic strategies and the requisite starting materials for the preparation of this compound, focusing on the underlying chemical logic and practical considerations for laboratory synthesis.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of the target molecule is primarily achieved through two robust and well-established chemical transformations. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

-

Reductive Amination: A direct and often high-yielding approach that forms the key C-N bond by reacting an amine with an aldehyde, followed by in-situ reduction.

-

Nucleophilic Substitution (N-Alkylation): A classic method involving the alkylation of an amine with an alkyl halide, forming the target C-N bond through the displacement of a leaving group.

Pathway 1: Synthesis via Reductive Amination

This elegant one-pot procedure is frequently the preferred method due to its operational simplicity and generally clean reaction profiles.

Causality and Mechanistic Underpinnings

Reductive amination hinges on the initial formation of a Schiff base or iminium ion intermediate from the condensation of piperidin-4-amine and tetrahydrofuran-2-carbaldehyde. This electrophilic intermediate is not isolated but is immediately reduced by a hydride-based reducing agent present in the reaction mixture. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they are selective for the iminium ion over the starting aldehyde, thus minimizing the side-reaction of aldehyde reduction to the corresponding alcohol.[1][2]

Starting Materials & Reagents

| Component | Role | CAS Number | Commercial Availability |

| Piperidin-4-amine | Nucleophile / Amine Source | 13035-19-3 | Widely available from major chemical suppliers.[3][4][5] |

| Tetrahydrofuran-2-carbaldehyde | Electrophile / Aldehyde Source | 7681-84-7 | Commercially available.[6][7][8][9] |

| Sodium Triacetoxyborohydride | Reducing Agent | 56553-60-7 | Standard laboratory reagent. |

| Dichloromethane (DCM) | Solvent | 75-09-2 | Common laboratory solvent. |

| Acetic Acid | Catalyst (optional) | 64-19-7 | Common laboratory reagent. |

Experimental Protocol: Reductive Amination

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidin-4-amine (1.0 eq.).

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the mixture. The addition may be exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Allow the reaction to stir at room temperature for 6-18 hours.

-

Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Workflow Visualization: Reductive Amination

Sources

- 1. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. angenesci.com [angenesci.com]

- 4. 4-Aminopiperidine 13035-19-3 [sigmaaldrich.com]

- 5. indiamart.com [indiamart.com]

- 6. eMolecules Tetrahydro-furan-2-carbaldehyde, 50%w/w in toluene | 7681-84-7 | Fisher Scientific [fishersci.com]

- 7. aablocks.com [aablocks.com]

- 8. Buy tetrahydrofuran-2-carbaldehyde | 7681-84-7 [smolecule.com]

- 9. 7681-84-7 Cas No. | Tetrahydrofuran-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]

Retrosynthetic Analysis and Proposed Synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive retrosynthetic analysis for the synthesis of 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine, a molecule incorporating two key heterocyclic scaffolds prevalent in medicinal chemistry. By deconstructing the target molecule, we identify logical bond disconnections and propose two robust, field-proven synthetic pathways: direct N-alkylation and one-pot reductive amination. Each proposed route is detailed with step-by-step experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic strategy based on efficiency, safety, and scalability. This document is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in drug discovery and development.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous structural motif in a vast number of FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] Similarly, the tetrahydrofuran (THF) moiety is a common feature in numerous natural products and biologically active compounds.[2][3] The target molecule, this compound, combines these two privileged scaffolds, making it a valuable building block for the synthesis of novel chemical entities.

The primary objective of this guide is to apply the principles of retrosynthesis to devise efficient and practical routes for its preparation. Our analysis focuses on the disconnection of the C-N bond linking the piperidine and tetrahydrofuran moieties, as this represents the most logical and synthetically accessible approach.

Retrosynthetic Analysis

The core of our retrosynthetic strategy involves the disconnection of the C1-N bond between the piperidine nitrogen and the exocyclic methylene group of the tetrahydrofuran ring. This disconnection simplifies the complex target molecule into two readily accessible synthons: a nucleophilic piperidine unit and an electrophilic tetrahydrofuran unit.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthesis strategies:

-

Pathway A: Reductive Amination: The reaction between piperidin-4-amine and tetrahydrofuran-2-carbaldehyde.

-

Pathway B: Nucleophilic Substitution (N-Alkylation): The reaction of piperidin-4-amine with an activated species like 2-(chloromethyl)tetrahydrofuran.

Both pathways utilize commercially available or readily synthesized starting materials, providing flexibility for the synthetic chemist.

Analysis of Key Starting Materials

The feasibility of any synthesis is contingent upon the accessibility of its starting materials.

-

Piperidin-4-amine: This is a widely available and relatively inexpensive building block in chemical synthesis.[1] It is typically synthesized via the reduction of piperidin-4-one oxime or through reductive amination of piperidin-4-one.[4] For the purposes of this guide, it is considered a commercial starting material.

-

Tetrahydrofuran-2-carbaldehyde: This aldehyde is a key intermediate for the reductive amination pathway. While commercially available, it can be readily prepared via the oxidation of tetrahydrofurfuryl alcohol, a bulk chemical derived from the hydrogenation of furfural.[5] Standard oxidation protocols (e.g., Swern, Dess-Martin) are effective.

-

2-(Chloromethyl)tetrahydrofuran (Tetrahydrofurfuryl chloride): This is the key electrophile for the N-alkylation pathway. It is a stable liquid and is commercially available.[6][7][8] It is synthesized from tetrahydrofurfuryl alcohol using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[9] The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[9]

Proposed Forward Synthetic Pathways

Based on our retrosynthetic analysis, we present two detailed protocols for the synthesis of the target molecule.

Pathway A: Synthesis via Reductive Amination

Reductive amination is a powerful and highly efficient method for forming C-N bonds. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of piperidin-4-amine and tetrahydrofuran-2-carbaldehyde, which is then immediately reduced in situ by a mild and selective hydride-donating agent.

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Unlike stronger reducing agents like NaBH₄, it is sufficiently mild to not reduce the starting aldehyde but is highly effective at reducing the protonated iminium intermediate. Its tolerance for slightly acidic conditions, which catalyze iminium formation, makes it ideal for one-pot procedures.[10][11]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and intermediates without interfering with the reaction.

-

Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, thereby accelerating the reaction rate.

Figure 2: Workflow for Synthesis via Reductive Amination.

Experimental Protocol: Reductive Amination

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-amine (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Aldehyde Addition: Add tetrahydrofuran-2-carbaldehyde (1.1 equiv.) to the stirring solution.

-

Reducing Agent Addition: To the resulting mixture, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. An optional addition of glacial acetic acid (0.1 equiv.) can be made before the reducing agent.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM with 1% triethylamine) to afford the pure this compound.

Pathway B: Synthesis via N-Alkylation

Direct N-alkylation is a classic and straightforward method for forming C-N bonds via an Sₙ2 mechanism. The primary amine of piperidin-4-amine acts as a nucleophile, displacing the chloride from 2-(chloromethyl)tetrahydrofuran.

Causality of Experimental Choices:

-

Base: A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is essential.[12] The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the reactants and facilitate the Sₙ2 reaction without participating in it.

-

Side Reactions: A potential side reaction is dialkylation of the primary amine. To minimize this, a slight excess of the piperidin-4-amine can be used, or the alkylating agent can be added slowly to a solution of the amine.

Figure 3: Workflow for Synthesis via N-Alkylation.

Experimental Protocol: N-Alkylation

-

Setup: To a round-bottom flask, add piperidin-4-amine (1.2 equiv.), anhydrous potassium carbonate (2.5 equiv.), and anhydrous acetonitrile (MeCN, approx. 0.2 M).

-

Reagent Addition: Add 2-(chloromethyl)tetrahydrofuran (1.0 equiv.) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting reagent.

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic solids through a pad of Celite, washing the filter cake with MeCN.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, as described in Pathway A, to yield the pure target compound.[12]

Comparative Analysis of Synthetic Pathways

The choice between reductive amination and N-alkylation often depends on substrate scope, desired purity, and available resources.

| Feature | Pathway A: Reductive Amination | Pathway B: N-Alkylation |

| Reaction Conditions | Mild (typically room temperature) | Harsher (requires heating/reflux) |

| Reaction Time | Generally faster (4-12 hours) | Generally slower (6-18 hours) |

| Reagent Safety | NaBH(OAc)₃ is moisture-sensitive | Alkyl halides can be lachrymatory |

| Byproducts | Minimal; primarily solvent and salt | Risk of dialkylation; inorganic salts |

| Work-up | Aqueous quench and extraction | Filtration followed by extraction |

| Typical Yields | Often high (>80%) | Variable, moderate to high (60-90%) |

| Atom Economy | Moderate | Good |

| Preferred For | High selectivity, cleaner reactions | Simplicity, cost-effectiveness |

Recommendation: For laboratory-scale synthesis where purity and selectivity are paramount, Pathway A (Reductive Amination) is generally the superior choice. Its mild conditions, high yields, and low byproduct formation simplify purification and often lead to a cleaner final product. Pathway B (N-Alkylation) remains a viable and robust alternative, particularly if cost is a primary driver or if the aldehyde precursor is unstable or difficult to access.

Conclusion

The retrosynthetic analysis of this compound successfully identified two highly practical and efficient synthetic routes. Both the reductive amination of tetrahydrofuran-2-carbaldehyde and the N-alkylation with 2-(chloromethyl)tetrahydrofuran provide reliable access to the target molecule from common starting materials. By detailing the mechanistic rationale and providing robust experimental protocols, this guide equips researchers and drug development professionals with the necessary tools to synthesize this valuable chemical building block for further investigation and application in medicinal chemistry programs.

References

- WO2014209595A1 - Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same.

- CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran. CymitQuimica.

- Tetrahydrofurfuryl chloride | 3003-84-7. ChemicalBook.

- Tetrahydrofurfuryl chloride | 3003-84-7. Benchchem.

- (2R)-tetrahydrofuran-2-carbaldehyde | 22170-11-2. Benchchem.

- Tetrahydrofurfuryl chloride. ChemBK.

- (2S)-2-(chloromethyl)tetrahydrofuran. ChemBK.

- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.

- Reductive amination and amide synthesis.

- Tetrahydrofuran synthesis. Organic Chemistry Portal.

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. Benchchem.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.

- Piperidine Synthesis. DTIC.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran [cymitquimica.com]

- 7. Tetrahydrofurfuryl chloride | 3003-84-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound, 1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous structures to present its chemical identity, proposed synthetic routes, predicted physicochemical properties, and potential applications in drug discovery. This guide is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this promising molecular scaffold.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the tetrahydrofuran (THF) moiety are considered "privileged scaffolds". The piperidine nucleus is a ubiquitous structural motif found in numerous natural alkaloids and FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties and serve as a versatile anchor for pharmacophoric groups.[1][2] Similarly, the tetrahydrofuran ring, a stable cyclic ether, is a key component in a variety of pharmaceuticals, where it can influence solubility, metabolic stability, and receptor binding interactions.[3][4][5]

The compound this compound represents a deliberate fusion of these two important pharmacophores. The linkage of a tetrahydrofurfuryl group to the piperidine nitrogen at the 1-position creates a unique chemical entity with potential for novel biological activity. This guide will explore the synthesis and properties of this molecule, providing a scientific basis for its further investigation in drug discovery programs.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to any scientific investigation. This section details the IUPAC name, synonyms, and key structural identifiers for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amine .

Synonyms and Alternative Names

Based on common naming conventions and analogous structures found in chemical databases, the following synonyms may be encountered:

-

1-(Tetrahydrofurfuryl)piperidin-4-amine

-

N-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine

-

4-Amino-1-(tetrahydrofurfuryl)piperidine

Structural Information

The key structural features include a saturated six-membered piperidine ring with a primary amine at the 4-position, and a tetrahydrofurfuryl group attached to the piperidine nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O | Calculated |

| Molecular Weight | 184.28 g/mol | Calculated |

| Canonical SMILES | C1CN(CCC1N)CC2CCCO2 | Calculated |

| InChI Key | (Predicted) | Calculated |

Note: As this specific molecule is not widely indexed, some identifiers are predicted based on its structure.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. Reductive amination and direct N-alkylation are the most plausible and efficient routes.

Primary Recommended Route: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of pharmaceutical compounds.[6][7] This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of the title compound, the reaction would proceed between piperidin-4-amine and tetrahydrofurfural (tetrahydrofuran-2-carbaldehyde).

Workflow Diagram: Reductive Amination

Caption: Proposed workflow for synthesis via reductive amination.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofurfural (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

-

Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reducing agent is preferred as it is less sensitive to moisture and can be used in the presence of the acidic byproduct of imine formation.[8]

-

Reaction Monitoring: Continue stirring at room temperature overnight or until the reaction is complete, as indicated by the consumption of the starting materials.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Alternative Route: Direct N-Alkylation

A second viable approach is the direct N-alkylation of piperidin-4-amine with a suitable tetrahydrofurfuryl electrophile, such as 2-(chloromethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran.

Workflow Diagram: N-Alkylation

Caption: Proposed workflow for synthesis via direct N-alkylation.

Detailed Experimental Protocol:

-

Reaction Setup: Suspend piperidin-4-amine (1.0 eq) and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), in a polar aprotic solvent like acetonitrile or DMF.

-

Reagent Addition: Add 2-(halomethyl)tetrahydrofuran (1.0-1.2 eq) dropwise to the suspension.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete. The primary amine of piperidin-4-amine is more nucleophilic than the piperidine nitrogen, but careful control of stoichiometry is necessary to minimize dialkylation.

-

Work-up: After cooling to room temperature, filter off the base and any resulting salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography to isolate the desired product.

Potential Applications in Drug Discovery

The structural combination of the piperidine and tetrahydrofuran motifs suggests that this compound could be a valuable scaffold for developing novel therapeutic agents.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[9] N-substituted piperidines have been explored as ligands for a variety of receptors, including dopamine and serotonin receptors. For instance, N-alkylation of 4-substituted piperidines is a key strategy in developing dopamine D4 receptor antagonists for neuropsychiatric disorders.[10] The tetrahydrofurfuryl group can modulate lipophilicity and introduce a hydrogen bond acceptor (the ether oxygen), which could influence blood-brain barrier permeability and target engagement.

Antiviral and Anticancer Agents

Both piperidine and tetrahydrofuran derivatives have shown promise as antiviral and anticancer agents.[1] The tetrahydrofuran ring is a key structural element in several HIV protease inhibitors, where it forms critical hydrogen bonds within the enzyme's active site.[11] The piperidine moiety can be functionalized to interact with various biological targets involved in cancer and viral replication.[1] The combination of these two scaffolds in the title compound could lead to novel agents with dual or synergistic activities.

Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent starting point for SAR studies. The primary amine at the 4-position can be readily derivatized to explore interactions with target proteins. Modifications could include:

-

Acylation: to introduce amide functionalities.

-

Sulfonylation: to add sulfonamide groups.

-

Further Alkylation or Reductive Amination: to generate secondary or tertiary amines.

These modifications, coupled with the inherent features of the N-tetrahydrofurfuryl group, provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a synthetically accessible molecule that combines two pharmacologically significant scaffolds. While direct experimental data on this compound is limited, its structure suggests considerable potential for applications in drug discovery, particularly in the areas of CNS disorders, virology, and oncology. The synthetic routes outlined in this guide, based on robust and well-established chemical transformations, provide a clear path for its preparation and subsequent biological evaluation. Further investigation into this and related derivatives is warranted to fully explore their therapeutic potential.

References

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

- Guidechem. (n.d.). (1-benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine 765924-14-9.

- National Center for Biotechnology Information. (n.d.). N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine.

- National Center for Biotechnology Information. (n.d.). 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine.

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.